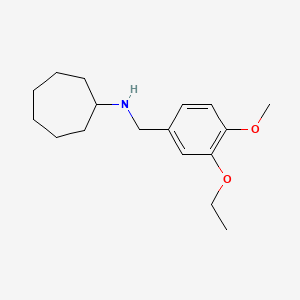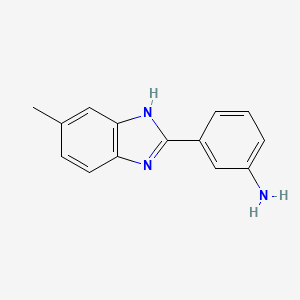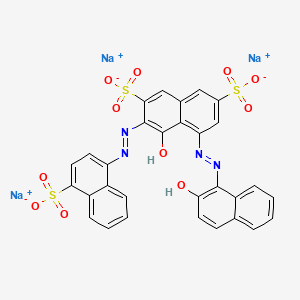
Schnellschwarz F
Übersicht
Beschreibung
Fast Sulphon Black F is a synthetic dye belonging to the azo dye family. It is primarily used as a complexometric indicator in analytical chemistry, particularly for the determination of copper ions in solution. The compound is known for its ability to change color when complexed with copper, turning purple, and then green when titrated against ethylenediaminetetraacetic acid (EDTA) due to the chelate effect .
Wissenschaftliche Forschungsanwendungen
Fast Sulphon Black F has a wide range of applications in scientific research:
Chemistry: Used as a complexometric indicator in titrations involving metal ions.
Biology: Employed in staining techniques to visualize biological samples.
Medicine: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.
Industry: Utilized in the textile industry for dyeing fabrics and in environmental studies for detecting metal ions in wastewater
Wirkmechanismus
Target of Action
Fast Sulphon Black F is primarily used as a complexometric indicator . Its primary target is copper, with which it forms a complex .
Mode of Action
Fast Sulphon Black F interacts with copper to form a complex . This complex is purple in color . When titrated against edta, fast sulphon black f is displaced due to the chelate effect, as edta is a better complexing agent . This displacement causes the complex to turn green .
Biochemical Pathways
Fast Sulphon Black F affects the biochemical pathway of copper complexation . The downstream effect of this pathway is the formation of a purple complex with copper, which turns green when Fast Sulphon Black F is displaced by EDTA .
Result of Action
The molecular effect of Fast Sulphon Black F’s action is the formation of a complex with copper . On a cellular level, this results in a visible color change from purple (when complexed with copper) to green (when displaced by EDTA) .
Action Environment
The action, efficacy, and stability of Fast Sulphon Black F can be influenced by environmental factors such as the presence of copper and EDTA in the solution . The pH of the solution may also affect the complexation and color change process .
Biochemische Analyse
Biochemical Properties
Fast Sulphon Black F plays a significant role in biochemical reactions, particularly as a complexometric indicator used with EDTA for copper complexation determination . It interacts with various biomolecules, including proteins and enzymes. For instance, it binds to specific proteins in immunohistochemistry, resulting in a visible color change . Additionally, Fast Sulphon Black F can interact with DNA, making it valuable in biological and biochemical studies .
Cellular Effects
Fast Sulphon Black F influences various cellular processes and functions. It has been observed to cause skin irritation and may be harmful if absorbed through the skin or ingested . In cellular studies, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in fluorescence microscopy to bind to specific proteins, thereby altering their function and localization .
Molecular Mechanism
The molecular mechanism of Fast Sulphon Black F involves its ability to bind to biomolecules and induce changes in their activity. It serves as a fluorescent dye in fluorescence microscopy, absorbing light and emitting it at longer wavelengths . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fast Sulphon Black F can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Fast Sulphon Black F exhibits remarkable electrochemical behavior, with a limit of detection of 0.75 × 10^-6 M and a limit of quantification of 2.5 × 10^-6 M . These properties make it a reliable compound for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of Fast Sulphon Black F vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as skin and respiratory tract irritation . It is essential to determine the threshold effects and toxic levels to ensure safe usage in animal studies.
Metabolic Pathways
Fast Sulphon Black F is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly in the context of its use as a complexometric indicator . The compound’s interactions with enzymes involved in copper complexation are of particular interest in biochemical research.
Transport and Distribution
Within cells and tissues, Fast Sulphon Black F is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its activity and function. For example, in fluorescence microscopy, its binding to specific proteins can alter their distribution and function within the cell .
Subcellular Localization
Fast Sulphon Black F exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and its interactions with biomolecules .
Vorbereitungsmethoden
Fast Sulphon Black F is synthesized through a series of diazotization and coupling reactions. The synthetic route involves the diazotization of 4-aminonaphthalene-1-sulfonic acid under alkaline conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The product of this reaction is then diazotized again and coupled with naphthalen-2-ol . Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Fast Sulphon Black F undergoes several types of chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly copper, which is the basis for its use as a complexometric indicator.
Oxidation: The compound can be oxidized, which is often studied using electrochemical methods.
Reduction: As an azo dye, it can undergo reduction reactions, breaking the azo bonds.
Substitution: Various substituents can be introduced into the naphthalene rings under appropriate conditions.
Common reagents used in these reactions include EDTA for complexation, various oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Fast Sulphon Black F is unique among azo dyes due to its specific application as a complexometric indicator. Similar compounds include:
Acid Black 1: Another azo dye used in textile dyeing.
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Compared to these compounds, Fast Sulphon Black F is particularly valued for its ability to form stable complexes with metal ions, making it highly useful in analytical chemistry .
Eigenschaften
IUPAC Name |
trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENRUBZPRNLXBI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17N4Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [Acros Organics MSDS] | |
| Record name | Fast Sulphon Black F | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3682-47-1 | |
| Record name | Trisodium 4-hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(4-sulphonatonaphthyl)azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
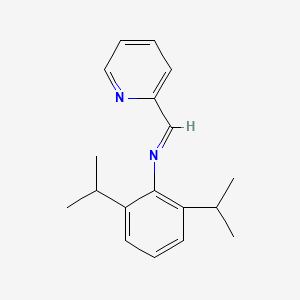
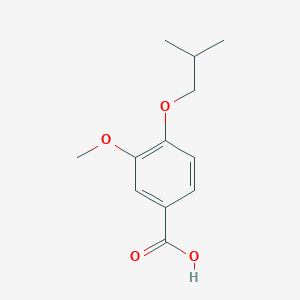
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1349253.png)
